N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a piperidine ring, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound, also known as “F2001-0740”, is Tankyrase , a type of enzyme known as a poly (ADP-ribose) polymerase . Tankyrases are involved in various cellular processes, including Wnt signaling and telomere maintenance .
Mode of Action
F2001-0740 acts as a Tankyrase inhibitor . By binding to the catalytic domain of Tankyrase, it prevents the enzyme from adding ADP-ribose polymers to its target proteins . This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Tankyrase by F2001-0740 affects the Wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation . By inhibiting Tankyrase, F2001-0740 prevents the degradation of a protein called Axin, a negative regulator of the Wnt pathway . This leads to the downregulation of Wnt signaling, which can have various downstream effects, including reduced cell proliferation .
Result of Action
The molecular and cellular effects of F2001-0740’s action primarily involve the downregulation of the Wnt signaling pathway . This can lead to reduced cell proliferation, which may be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Intermediate: This involves the reduction of pyridine derivatives using hydrogenation or other reducing agents.
Coupling Reaction: The indole and piperidine intermediates are then coupled using a suitable coupling agent such as carbodiimides or phosphonium salts to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Scientific Research Applications
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine with a similar arylcyclohexylamine structure.
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.
Uniqueness
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is unique due to its combination of an indole ring, a piperidine ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-31-21-12-6-4-10-19(21)25-24(30)23(29)18-15-27(20-11-5-3-9-17(18)20)16-22(28)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVVYDUHZXHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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